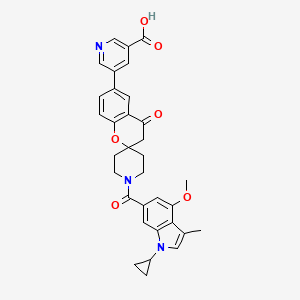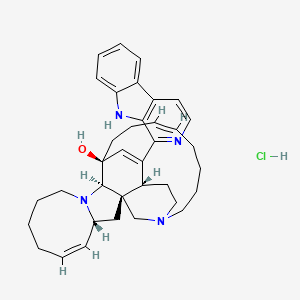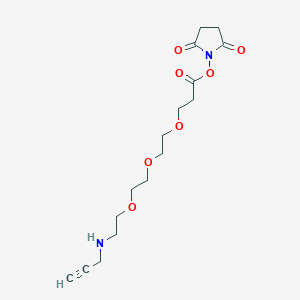
SPDP-sulfo
Vue d'ensemble
Description
SPDP-sulfo, also known as sulfosuccinimidyl 6-(3’-(2-pyridyldithio)propionamido)hexanoate, is a water-soluble, long-chain crosslinker. It is widely used in bioconjugation techniques to link amine and sulfhydryl groups, forming cleavable disulfide bonds. This compound is particularly valuable in the synthesis of antibody-drug conjugates and other bioconjugates due to its ability to form reversible linkages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
SPDP-sulfo is synthesized through a series of chemical reactions involving the activation of carboxyl groups and the introduction of reactive groups. The synthesis typically involves the following steps:
Activation of Carboxyl Groups: The carboxyl groups are activated using N-hydroxysuccinimide (NHS) to form NHS esters.
Introduction of Reactive Groups: The activated esters react with 2-pyridyldithiol groups to form the final product.
The reaction conditions usually involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and are carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
SPDP-sulfo undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bonds formed can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)
Common Reagents and Conditions
Reagents: Common reagents include NHS, DTT, TCEP, and primary amines.
Conditions: Reactions are typically carried out in phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8. .
Major Products
The major products formed from these reactions include amide-linked conjugates and cleaved disulfide bonds, which can be detected by measuring the release of pyridine-2-thione at 343 nm .
Applications De Recherche Scientifique
SPDP-sulfo has a wide range of applications in scientific research, including:
Chemistry: Used in the reversible crosslinking of proteins and the addition of sulfhydryl groups to proteins
Biology: Facilitates the creation of antibody-enzyme and other bioconjugates via a two-step reaction
Medicine: Plays a crucial role in the preparation of immunotoxin conjugates and the attachment of haptens to carrier proteins for antibody production
Industry: Utilized in the labeling and crosslinking of proteins for various industrial applications
Mécanisme D'action
SPDP-sulfo exerts its effects through the formation of cleavable disulfide bonds. The NHS ester reacts with lysine residues to form stable amide bonds, while the pyridyl disulfide group reacts with sulfhydryls to form reversible disulfide bonds. This mechanism allows for the reversible crosslinking of proteins and the creation of bioconjugates .
Comparaison Avec Des Composés Similaires
Similar Compounds
SPDP (succinimidyl 3-(2-pyridyldithio)propionate): A shorter-chain crosslinker with similar reactive groups.
LC-SPDP (succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate): A longer-chain analog of SPDP.
Uniqueness
SPDP-sulfo is unique due to its water solubility and long spacer arm, which allows for efficient conjugation in aqueous environments and provides greater flexibility in bioconjugation applications .
Propriétés
IUPAC Name |
2,5-dioxo-1-[3-(pyridin-2-yldisulfanyl)propanoyloxy]pyrrolidine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O7S3/c15-10-7-8(24(18,19)20)12(17)14(10)21-11(16)4-6-22-23-9-3-1-2-5-13-9/h1-3,5,8H,4,6-7H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKXZYGMIDQTPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one](/img/structure/B3181696.png)

![2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol](/img/structure/B3181709.png)



![2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide](/img/structure/B3181760.png)



